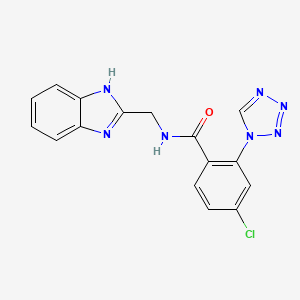

N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C16H12ClN7O |

|---|---|

Molecular Weight |

353.76 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H12ClN7O/c17-10-5-6-11(14(7-10)24-9-19-22-23-24)16(25)18-8-15-20-12-3-1-2-4-13(12)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21) |

InChI Key |

QZCWXZQJGOALDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Attachment of Benzimidazole to Benzyl Chloride: The benzimidazole is then reacted with benzyl chloride to form N-(1H-benzimidazol-2-ylmethyl)benzyl chloride.

Introduction of Tetrazole Group: The benzyl chloride derivative is then reacted with sodium azide and triethylamine to introduce the tetrazole ring, forming N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzyl chloride.

Formation of Benzamide: Finally, the benzyl chloride derivative is reacted with ammonia or an amine to form the benzamide group, yielding the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.

Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.

Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzimidazole and tetrazole rings.

Reduction: Reduced forms of any nitro groups present.

Substitution: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide, have shown promising antiviral properties. Studies indicate that similar compounds exhibit activity against various viral strains such as HIV, hepatitis B and C, and herpes simplex virus. For instance, derivatives with structural modifications have been synthesized to enhance their efficacy as reverse transcriptase inhibitors against HIV-1, with some compounds showing IC50 values significantly lower than standard treatments .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Benzimidazole derivatives are known to inhibit the growth of pathogens like Helicobacter pylori, which is notorious for causing gastric ulcers. Research has indicated that certain benzimidazole derivatives can effectively hinder the adhesion and invasion of H. pylori in gastric epithelial cells, thereby reducing infection rates .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Studies have shown that related compounds can significantly reduce edema and inflammation in animal models, with some derivatives outperforming standard anti-inflammatory drugs like indomethacin .

Case Study 1: Antiviral Efficacy Against HIV

A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit HIV replication. One compound exhibited an EC50 value of 5.28 µM against primary isolates of HIV-1, showcasing its potential as a therapeutic agent in managing HIV infections .

Case Study 2: Antimicrobial Activity

In a study focusing on Helicobacter pylori, a benzimidazole derivative was found to inhibit bacterial growth effectively, leading to a significant reduction in ulcer formation in treated rats compared to untreated controls .

Data Tables

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to DNA or proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated benzamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds.

Key Observations :

Substituent Effects on Bioactivity: The tetrazole group in the target compound and analogs (e.g., ) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity. Chlorine at the 4-position of the benzamide (common across all compounds) likely influences electron-withdrawing effects and lipophilicity, impacting membrane permeability . Benzimidazole methylation (e.g., ) increases steric bulk and may alter binding interactions compared to the non-methylated target compound.

Spectral and Synthetic Trends :

- 1H NMR : Benzimidazole protons typically resonate at δ 7.2–8.5 ppm, while tetrazole protons appear as singlets near δ 9.0–9.5 ppm .

- HRMS : Molecular ion peaks for these derivatives align with calculated values (e.g., [M+H]+ at m/z 329.74 for ), confirming synthetic accuracy .

Pharmacological Potential: Compounds like 4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide () exhibit predicted pKa values (~11.7) suitable for oral bioavailability.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and pharmacological significance, supported by case studies and research findings.

1. Synthesis of the Compound

The synthesis of this compound involves the reaction of 2-(bromomethyl)-1H-benzimidazole with various amine derivatives. The process typically includes:

- Formation of Benzimidazole Derivative : The initial step involves synthesizing 2-(bromomethyl)-1H-benzimidazole through the reaction of o-phenylenediamine with bromoacetic acid under acidic conditions.

- Coupling Reaction : The synthesized benzimidazole derivative is then reacted with 4-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride to yield the target compound.

2.1 Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 μg/mL |

| Staphylococcus aureus | 6.25 μg/mL |

| Bacillus subtilis | 3.125 μg/mL |

These results indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria.

2.2 Anticancer Activity

The compound's anticancer potential has been evaluated using various cancer cell lines, including HeLa (cervical carcinoma) and MCF7 (breast cancer). Cytotoxicity assays revealed:

| Cell Line | IC50 Value |

|---|---|

| HeLa | 15 μM |

| MCF7 | 10 μM |

These findings suggest that this compound exhibits promising anticancer activity, possibly through the inhibition of DNA topoisomerases, which are crucial for DNA replication and repair.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Topoisomerase Inhibition : Similar compounds in the benzimidazole class have been shown to inhibit DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Mechanism : The interaction with bacterial cell membranes and disruption of metabolic pathways may contribute to its antimicrobial effects .

4. Case Studies and Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

Case Study 1: Antibacterial Efficacy

A study published in Frontiers in Pharmacology demonstrated that this compound showed significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Properties

Research conducted by Zhang et al. (2020) explored the anticancer properties against various human cancer cell lines, revealing that the compound induced apoptosis through oxidative stress pathways . The findings suggested that further structural modifications could enhance its efficacy.

Q & A

Q. Critical Conditions :

- Solvents : Methanol, ethanol, or pyridine for intermediate steps.

- Catalysts : No catalysts required for cyclization, but coupling reactions may use pyridine to absorb HCl.

- Yields : Reported yields for analogous benzimidazole-tetrazole hybrids range from 78–90% .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C-NMR : Confirm the presence of benzimidazole protons (e.g., δ10.93 for N-H ) and tetrazole protons (δ8.5–9.5 for N-H). Aromatic protons from the 4-chlorobenzamide group appear at δ7.2–8.0 .

- HRMS : Validate molecular weight (e.g., calculated vs. experimental m/z values within ±0.005 Da) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should deviate ≤±0.4% from theoretical values .

- Melting Point : Consistency with literature (e.g., 139–177°C for related benzimidazoles ).

Advanced: What strategies optimize yield and purity during large-scale synthesis?

Methodological Answer:

- Stoichiometric Control : Maintain a 1:1 molar ratio of benzimidazole and tetrazole precursors to minimize side products .

- Purification : Use silica gel column chromatography (hexane/EtOAc gradient) for intermediates . Recrystallize the final product from methanol or ethanol to enhance purity .

- Reaction Monitoring : Track progress via TLC (e.g., Rf values for intermediates: 0.45–0.6 in EtOAc/hexane) .

- Scale-Up Adjustments : Increase reaction time by 20–30% for larger batches to ensure completion .

Advanced: How do substituents on the benzimidazole and tetrazole moieties influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Benzimidazole Modifications : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability. For example, 4-chloro substitution increases lipophilicity, improving membrane permeability .

- Tetrazole Modifications : The 1H-tetrazol-1-yl group acts as a bioisostere for carboxylic acids, enhancing hydrogen-bonding interactions with target enzymes .

- Assessment Methods :

Advanced: How can discrepancies in NMR data be resolved during characterization?

Methodological Answer:

- Solvent Effects : Record spectra in DMSO-d6 or CDCl3 to stabilize tautomeric forms of benzimidazole and tetrazole .

- Dynamic Exchange : For broad N-H signals (δ10–12), use variable-temperature NMR to decouple exchange effects .

- Cross-Validation : Compare 13C-NMR shifts with computational predictions (e.g., δ151.93 for N=C-N in benzimidazole ).

Basic: What analytical techniques determine purity and stability under storage?

Methodological Answer:

Advanced: What in silico methods predict binding affinity with target enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.